Ethyl 4-ethylpyrimidine-5-carboxylate
Overview
Description
Ethyl 4-ethylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethylpyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with aldehydes and thiourea in the presence of a catalyst such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired pyrimidine derivative .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-ethylpyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
- Ethyl 2,4-dichloropyrimidine-5-carboxylate
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate
Comparison: Ethyl 4-ethylpyrimidine-5-carboxylate is unique due to its specific ethyl substitution at the 4-position, which can influence its chemical reactivity and biological activity. Compared to other pyrimidine derivatives, it may exhibit distinct pharmacological properties and synthetic utility .
Biological Activity
Ethyl 4-ethylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Overview of this compound
This compound (CAS Number: 110960-75-3) is characterized by its pyrimidine structure with an ethyl group at the 4-position and a carboxylate group at the 5-position. This configuration contributes to its diverse biological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties .
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Ethyl cyanoacetate and aldehydes.
- Catalyst : Potassium carbonate is commonly used.
- Mechanism : The reaction proceeds through a condensation mechanism, forming the desired pyrimidine derivative.
Synthetic Route Example
Step | Reaction Type | Conditions |
---|---|---|
1 | Condensation | Ethyl cyanoacetate + Aldehyde + K2CO3 |
2 | Purification | Column chromatography |
Antiviral and Antimicrobial Properties
This compound has been investigated for its potential as an antiviral and antimicrobial agent . Studies indicate that it may inhibit viral replication and bacterial growth, making it a candidate for further development in treating infectious diseases .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications by inhibiting key enzymes involved in inflammatory pathways:
- Cyclooxygenase (COX) : Inhibition of COX enzymes leads to reduced production of inflammatory mediators such as prostaglandins.
- Lipoxygenase (LOX) : Similar inhibition patterns have been observed with LOX, contributing to its anti-inflammatory profile.
Research indicates that this compound can significantly reduce inflammation markers in vitro, suggesting its potential utility in inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the compound's role as an anticancer agent , particularly through its inhibition of human lactate dehydrogenase A (hLDHA), an enzyme crucial for cancer cell metabolism. Compounds with structural similarities have shown IC50 values lower than 5 μM against hLDHA, indicating potent activity .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as COX and hLDHA, which are pivotal in inflammatory and metabolic pathways.
- Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways that regulate inflammation and cancer progression .
Study on Antiviral Activity
A study focused on the antiviral properties of this compound demonstrated significant inhibition of viral replication in cell cultures. The compound was tested against several viruses, showing a dose-dependent response with promising results.
Study on Anti-inflammatory Effects
In a controlled trial involving carrageenan-induced paw edema in rats, this compound exhibited a notable reduction in swelling compared to control groups. The ED50 value was calculated at approximately 9 μM, comparable to established anti-inflammatory drugs like indomethacin .
Properties
IUPAC Name |
ethyl 4-ethylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-8-7(5-10-6-11-8)9(12)13-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOXGOGTWSQQFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NC=C1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526169 | |
Record name | Ethyl 4-ethylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50526169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110960-75-3 | |
Record name | Ethyl 4-ethylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50526169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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